(5-Bromobenzo[b]thiophen-3-yl)methanamine (5-Bromobenzo[b]thiophen-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15949205
InChI: InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
SMILES:
Molecular Formula: C9H8BrNS
Molecular Weight: 242.14 g/mol

(5-Bromobenzo[b]thiophen-3-yl)methanamine

CAS No.:

Cat. No.: VC15949205

Molecular Formula: C9H8BrNS

Molecular Weight: 242.14 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromobenzo[b]thiophen-3-yl)methanamine -

Specification

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
IUPAC Name (5-bromo-1-benzothiophen-3-yl)methanamine
Standard InChI InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
Standard InChI Key DVYWOASQESEKEC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C(=CS2)CN

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a benzo[b]thiophene ring system, a fused bicyclic framework containing sulfur, with a bromine atom at the 5-position and a methanamine group (-CH₂NH₂) at the 3-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for biological assays . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₉BrClNS
Molecular Weight278.60 g/mol
CAS Number55810-75-8
IUPAC Name(5-bromo-1-benzothiophen-3-yl)methanamine hydrochloride
Canonical SMILESC1=CC2=C(C=C1Br)C(=CS2)CN.Cl

The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the amine group enables derivatization via alkylation or acylation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Bromination: Benzo[b]thiophene undergoes electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under catalytic conditions to yield 5-bromobenzo[b]thiophene.

  • Amination: The brominated intermediate reacts with methylamine or ammonia under basic conditions to introduce the methanamine group.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to its hydrochloride salt, improving stability and solubility .

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors for bromination and amination steps, ensuring consistent yields and reduced reaction times. Purification via recrystallization or chromatography achieves >98% purity, as required for pharmaceutical intermediates .

Biological Activity and Mechanisms

Antimicrobial Properties

(5-Bromobenzo[b]thiophen-3-yl)methanamine exhibits broad-spectrum antimicrobial activity. Studies referenced in PubChem (CID 7537503) and ChEMBL (CHEMBL3358196) indicate efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with additional antifungal activity against Candida albicans. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes .

Additional Pharmacological Activities

Ongoing research explores anti-inflammatory and antioxidant applications, though detailed mechanistic data remain limited .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for designing kinase inhibitors and antimicrobial agents. Its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling rapid diversification of the thiophene core .

Materials Science

In organic electronics, derivatives of this compound are investigated as emissive layers in OLEDs due to the thiophene moiety’s electron-transport properties. Functionalization at the amine group allows tuning of electronic band gaps .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Activity Profile
5-Chlorobenzo[b]thiophen-3-ylmethanamineChlorine instead of bromineReduced antimicrobial potency
5-Iodobenzo[b]thiophen-3-ylmethanamineIodine substitutionEnhanced lipophilicity, slower metabolism
3-Aminobenzo[b]thiopheneNo halogen substituentLower cytotoxicity

The bromine atom in (5-Bromobenzo[b]thiophen-3-yl)methanamine balances reactivity and stability, making it superior to chloro- and iodo-analogs in synthetic applications .

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